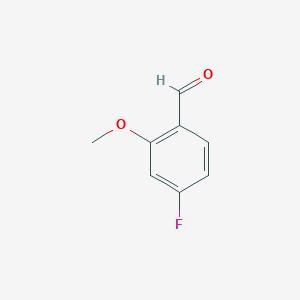

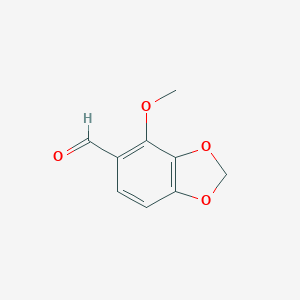

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-” is a chemical compound. It is also known as Piperonal . The compound is structurally related to other aromatic aldehydes such as benzaldehyde and vanillin . It is commonly found in fragrances and flavors .

Synthesis Analysis

Benzodioxole derivatives are known to possess a broad spectrum of activities . In addition to the synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .Molecular Structure Analysis

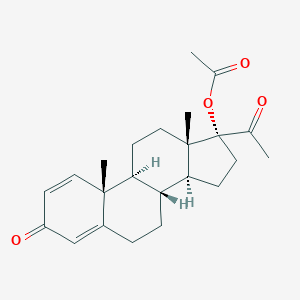

The molecular formula of “1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-” is C9H8O4. The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Applications De Recherche Scientifique

Synthesis of Complex Molecules

- The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate involves reacting 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester, highlighting its utility in constructing complex organic molecules (Li Zhang, Songqing Wang, Xuan Yu, 2007).

Catalysis and Synthesis Optimization

- A study on Oppenauer's oxidation demonstrates the use of 1,3-benzodioxole-5-carboxaldehyde in the synthesis of heliotropine, a compound widely used in fragrance and pharmaceuticals. This research explored using both homogeneous and heterogeneous catalysts for the synthesis process, offering insights into optimizing production methods (V. Borzatta et al., 2009).

Development of Photoinitiators

- Research into naphthodioxinone-1,3-benzodioxole derivatives explores their potential as caged one-component Type II photoinitiators for free radical polymerization, demonstrating the compound's application in materials science and polymer chemistry (Volkan Kumbaraci et al., 2012).

Drug Synthesis and Biological Evaluation

- Another study utilized 1,3-benzodioxole-5-carboxaldehyde derivatives for the synthesis of novel 1,4-disubstituted 1,2,3-triazoles, evaluating their antimicrobial activity. This signifies the role of such compounds in developing new antibacterial agents, showcasing their importance in pharmaceutical research (Mumtaz Hussain et al., 2019).

Molecular Structure and Spectral Studies

- Comparative analysis of molecular structure and vibrational spectral studies on derivatives of 1,3-benzodioxole-5-carboxaldehyde provides insights into their electronic properties, furthering understanding of their reactivity and potential applications in various chemical contexts (B. Yadav, Vibha Sharma, Sachin Kumar, 2018).

Propriétés

IUPAC Name |

4-methoxy-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-8-6(4-10)2-3-7-9(8)13-5-12-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUVEYDKXFXWDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OCO2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436632 |

Source

|

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-99-7 |

Source

|

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.